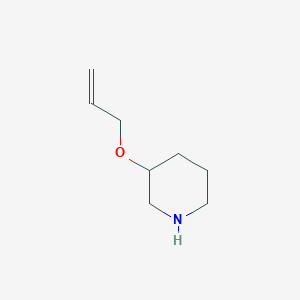

3-(Allyloxy)piperidine

Vue d'ensemble

Description

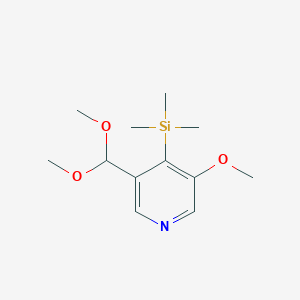

“3-(Allyloxy)piperidine” is a chemical compound with the IUPAC name 3-(allyloxy)piperidine hydrochloride . It has a molecular weight of 177.67 .

Synthesis Analysis

Piperidine synthesis involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with the use of SOCl2 has also been reported .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

“3-(Allyloxy)piperidine” is a hydrochloride . Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .

Applications De Recherche Scientifique

Structural and Molecular Properties : Karthikeyan et al. (2009) investigated the title compound C32H31NO3, which includes a piperidin-4-one ring with allyloxy groups. They found that these groups are conformationally disordered and described the molecular dimer formation and short contacts leading to chains along the c axis, indicating potential for complex molecular interactions (Karthikeyan et al., 2009).

Synthetic Methodology : Research by Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a rigid diamine with significant importance in medicinal chemistry. This method could be used for large-scale production, indicating the potential for manufacturing processes involving 3-(Allyloxy)piperidine (Smaliy et al., 2011).

Fluorinated Piperidines Synthesis : Gichuhi et al. (2014) developed a procedure for synthesizing trans-3-fluoro-2-substituted piperidines using electrophilic fluorination of cyclic enamines. This study highlights the interest in fluorinated N-heterocycles in areas like material science, agrochemicals, and pharmaceuticals, where 3-(Allyloxy)piperidine could potentially be applied (Gichuhi et al., 2014).

Asymmetric Synthesis of Piperidines : Johnson et al. (2002) described the asymmetric synthesis of substituted piperidines using lithiated N-Boc allylic and benzylic amines. This methodology could be relevant for the synthesis of 3-(Allyloxy)piperidine derivatives in an enantioenriched form, which is crucial for pharmaceutical applications (Johnson et al., 2002).

Piperidine Derivatives as Glycosidase Inhibitors : Markad et al. (2014) synthesized γ-hydroxyethyl piperidine iminosugar and its derivatives, starting from D-glucose. These compounds were found to be inhibitors of glycosidase enzymes, suggesting the potential use of 3-(Allyloxy)piperidine derivatives in medicinal chemistry (Markad et al., 2014).

Synthesis of Polyhydroxylated Piperidine : Rengasamy et al. (2008) achieved the synthesis of (3R,4S)-3-Hydroxy-4-N-allyl-N-Boc-amino-1-pentene, a precursor for polyhydroxylated piperidines. This research provides insight into the synthesis of hydroxylated piperidines, which may include 3-(Allyloxy)piperidine derivatives (Rengasamy et al., 2008).

Bioactive Conformation Analysis : Bourdonnec et al. (2006) explored the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. This study aids in understanding the structural aspects that affect ligand binding and recognition, which could be relevant for derivatives of 3-(Allyloxy)piperidine (Bourdonnec et al., 2006).

Solid-Phase Synthesis for Peptidase Inhibitors : Bursavich and Rich (2001) described a solid-phase functionalization of piperidine scaffolds for synthesizing non-peptide peptidomimetic inhibitors. This process could be adapted for the synthesis of 3-(Allyloxy)piperidine-based compounds (Bursavich & Rich, 2001).

Orientations Futures

Propriétés

IUPAC Name |

3-prop-2-enoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGYCNKVDQXIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Allyloxy)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1389974.png)

![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)

![[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1389980.png)

![N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389984.png)

![3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide](/img/structure/B1389985.png)

![2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389987.png)

![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389995.png)

![{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1389996.png)